molecular formula C20H13ClN4O4 B10869876 3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one

3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B10869876
M. Wt: 408.8 g/mol
InChI Key: FMFHGSZIBUMVLQ-UHFFFAOYSA-N
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Description

3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one: compound A , belongs to the class of benzotriazinones. Its chemical structure consists of a benzotriazinone core with a substituted benzyl group and a chloro-nitrophenyl ether moiety. The compound exhibits intriguing properties due to its unique arrangement of functional groups.

Preparation Methods

a. Synthetic Routes: Several synthetic routes lead to the formation of compound A. One common approach involves the reaction of 2-chloro-4-nitrophenol with benzyl bromide, followed by cyclization using a benzotriazinone precursor. The detailed steps include:

    Benzyl Bromide Reaction: Benzyl bromide reacts with 2-chloro-4-nitrophenol to form the benzyl ether intermediate.

    Cyclization: The benzyl ether intermediate undergoes cyclization with a benzotriazinone derivative, yielding compound A.

b. Reaction Conditions: The reactions typically occur under mild conditions, using appropriate solvents and catalysts. Detailed reaction parameters are available in the literature .

c. Industrial Production: Industrial-scale production of compound A involves optimization of the synthetic route, purification, and quality control. Large-scale synthesis ensures consistent product quality for various applications.

Chemical Reactions Analysis

Compound A participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group generates amino derivatives.

    Substitution: The chloro group is susceptible to nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly employed.

Scientific Research Applications

a. Medicinal Chemistry:

    Anticancer Properties: Compound A shows promising anticancer activity by targeting specific molecular pathways.

    Anti-inflammatory Effects: It modulates inflammatory responses, making it relevant for autoimmune diseases.

b. Biological Research:

    Cell Signaling Studies: Researchers use compound A to investigate intracellular signaling pathways.

    Enzyme Inhibition Assays: Its interaction with enzymes provides insights into enzyme kinetics.

c. Industrial Applications:

    Dye Synthesis: Compound A serves as a precursor for dye molecules.

    Polymer Chemistry: It contributes to polymer modification and functionalization.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that compound A interacts with specific protein targets, affecting cell proliferation, apoptosis, and gene expression.

Comparison with Similar Compounds

Compound A’s uniqueness lies in its combination of a benzotriazinone scaffold, chloro-nitrophenyl ether, and benzyl group. Similar compounds include:

    Compound B: Shares the benzotriazinone core but lacks the chloro-nitrophenyl ether.

    Compound C: Contains a similar benzyl group but lacks the benzotriazinone ring.

Properties

Molecular Formula

C20H13ClN4O4

Molecular Weight

408.8 g/mol

IUPAC Name

3-[[4-(2-chloro-4-nitrophenoxy)phenyl]methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C20H13ClN4O4/c21-17-11-14(25(27)28)7-10-19(17)29-15-8-5-13(6-9-15)12-24-20(26)16-3-1-2-4-18(16)22-23-24/h1-11H,12H2

InChI Key

FMFHGSZIBUMVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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